molecular formula C15H12FN5O3S B10933338 5-{(1E)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10933338
M. Wt: 361.4 g/mol
InChI Key: QVFQKSHDDCYJSE-QGMBQPNBSA-N
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Description

5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, a thiazine ring, and a fluorobenzyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multiple steps, starting with the preparation of the triazole and thiazine intermediates. One common method involves the click reaction of substituted benzylazide with ethynyl-substituted phenylthiazole . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The triazole and thiazine rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and antitubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE apart is the combination of the triazole and thiazine rings with the fluorobenzyl group. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12FN5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

5-[(E)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C15H12FN5O3S/c1-8(11-12(22)19-15(24)25-13(11)23)18-14-17-7-21(20-14)6-9-2-4-10(16)5-3-9/h2-5,7,23H,6H2,1H3,(H,19,22,24)/b18-8+

InChI Key

QVFQKSHDDCYJSE-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\C1=NN(C=N1)CC2=CC=C(C=C2)F)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC(=NC1=NN(C=N1)CC2=CC=C(C=C2)F)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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